Benzyl 3-bromophenethylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

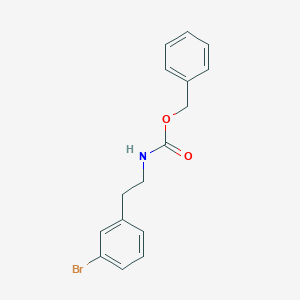

Benzyl 3-bromophenethylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a bromophenethyl group, and a carbamate functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-bromophenethylcarbamate typically involves the reaction of benzyl chloroformate with 3-bromophenethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a microstructured reactor to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products:

Substitution: Products include azides, nitriles, and thiocyanates.

Oxidation: Products include aldehydes and ketones.

Reduction: Products include primary and secondary amines.

Applications De Recherche Scientifique

Benzyl 3-bromophenethylcarbamate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Biological Studies: The compound is studied for its effects on various biological systems, including its potential as an enzyme inhibitor.

Mécanisme D'action

The mechanism of action of Benzyl 3-bromophenethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbamate group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Benzyl 4-bromophenethylcarbamate: Similar in structure but with the bromine atom at the 4-position.

Phenyl 3-bromophenethylcarbamate: Similar but with a phenyl group instead of a benzyl group.

Methyl 3-bromophenethylcarbamate: Similar but with a methyl group instead of a benzyl group.

Uniqueness: Benzyl 3-bromophenethylcarbamate is unique due to the specific positioning of the bromine atom and the benzyl group, which confer distinct reactivity and binding properties. This makes it particularly useful in applications where precise molecular interactions are required.

Activité Biologique

Benzyl 3-bromophenethylcarbamate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-bromophenethylamine with benzyl chloroformate or similar reagents. The reaction conditions can be optimized to achieve high yields and purity. The structure is confirmed using spectroscopic methods such as NMR and mass spectrometry.

Biological Activity Overview

This compound has been investigated for various biological activities, primarily focusing on its antitumor properties and its role as an inhibitor in enzymatic reactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of carbamate derivatives, including this compound. For instance, a series of benzyl and phenethyl carbamates were evaluated against a panel of 60 human cancer cell lines, revealing significant growth inhibition in several cases:

| Compound | GI50 (μM) | Cell Line |

|---|---|---|

| Benzyl Carbamate (7b) | <2 | Various |

| Phenethyl Carbamate (7k) | 0.27 - 1.99 | Various |

These compounds exhibited growth inhibition rates that suggest their potential as therapeutic agents against hematological malignancies and solid tumors .

Enzymatic Inhibition

This compound has also shown promise as an inhibitor of specific enzymes. For example, it has been studied for its interaction with human transglutaminase 2 (TG2), which is implicated in various diseases:

| Compound | K I (mM) | k inh (min^-1) | k inh/K I (M^-1 min^-1) |

|---|---|---|---|

| Benzyl Carbamate | 0.42 | 0.86 | 1000 |

| Picolyl Derivative | 0.078 | 0.21 | 2700 |

The data indicates that structural modifications can significantly affect the binding affinity and reactivity towards TG2 .

Case Study: Antitumor Efficacy

A study conducted on a series of carbamates including benzyl derivatives demonstrated their effectiveness against various cancer cell lines. Notably, compound 7b showed a GI50 value below 2 μM across multiple cell lines, indicating potent antitumor activity .

Case Study: Enzyme Inhibition

In another study focusing on TG2 inhibition, it was found that modifications to the carbamate structure could enhance binding affinity while maintaining reactivity. The benzyl derivative was less reactive than some other variants but maintained significant inhibitory potential, demonstrating the importance of structural considerations in drug design .

Propriétés

IUPAC Name |

benzyl N-[2-(3-bromophenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c17-15-8-4-7-13(11-15)9-10-18-16(19)20-12-14-5-2-1-3-6-14/h1-8,11H,9-10,12H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWQSFVNWLXSCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.